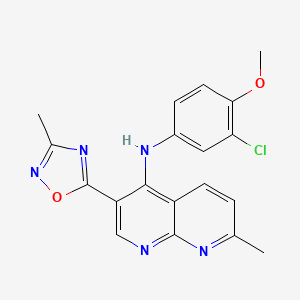
N-(3-chloro-4-methoxyphenyl)-7-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methoxyphenyl)-7-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-4-amine is a useful research compound. Its molecular formula is C19H16ClN5O2 and its molecular weight is 381.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(3-chloro-4-methoxyphenyl)-7-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on anticancer, antibacterial, and other pharmacological properties.
Chemical Structure and Properties
This compound belongs to the naphthyridine class, which is known for diverse biological activities. The presence of a chloro group and methoxy group on the phenyl ring, along with a 1,2,4-oxadiazole moiety, contributes to its unique pharmacological profile.
Anticancer Activity
Research indicates that naphthyridine derivatives exhibit significant anticancer properties. In particular:
- Mechanism of Action : Naphthyridines may exert their anticancer effects by inhibiting DNA topoisomerases and inducing apoptosis in cancer cells. The introduction of various substituents can enhance their cytotoxicity against different cancer cell lines.
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HeLa | 2.1 | |
| Another Naphthyridine Derivative | MCF-7 | 1.5 |
Studies show that derivatives with electron-withdrawing groups like chloro enhance cytotoxicity compared to those with electron-donating groups. For instance, the aforementioned compound demonstrated potent activity against HeLa cells with an IC50 value of 2.1 µM.
Antibacterial Activity
The antibacterial potential of naphthyridine derivatives has also been explored:
- Activity Against Bacteria : Compounds in this class have shown efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | E. coli | 10 | |
| Another Naphthyridine Derivative | S. aureus | 15 |
The minimum inhibitory concentration (MIC) values indicate that this compound exhibits moderate antibacterial activity, making it a candidate for further development as an antimicrobial agent.
Other Biological Activities
In addition to anticancer and antibacterial properties, naphthyridine derivatives have been investigated for various other biological activities:
- Anti-inflammatory : Some studies suggest that these compounds can inhibit inflammatory pathways.
- Analgesic : Certain derivatives have shown promise in pain relief models.
- Antiviral : Initial screenings indicate potential activity against viral pathogens.
Case Studies
Several case studies have documented the biological activities of similar compounds:
- Case Study 1 : A study on a related naphthyridine derivative demonstrated significant inhibition of tumor growth in vivo models.
- Case Study 2 : Another investigation revealed that modifications at the 7-position of the naphthyridine ring enhanced both anticancer and antibacterial activities.
Propriétés
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-7-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O2/c1-10-4-6-13-17(24-12-5-7-16(26-3)15(20)8-12)14(9-21-18(13)22-10)19-23-11(2)25-27-19/h4-9H,1-3H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEQQIXLMQYNTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C=C3)OC)Cl)C4=NC(=NO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














